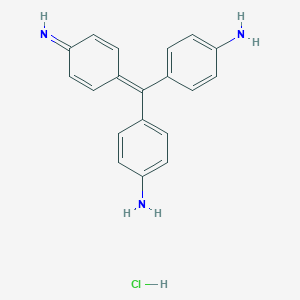

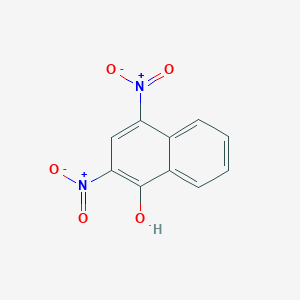

3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

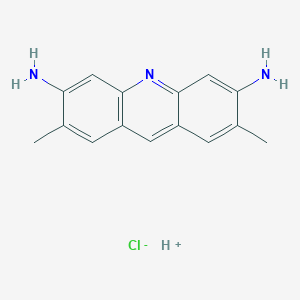

3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid is a compound that is structurally related to various isoindole derivatives, which have been identified as having significant biological activities and potential applications in medicinal chemistry. The core structure of isoindole is a fused bicyclic ring system that can be modified to produce a wide range of derivatives with diverse properties and activities.

Synthesis Analysis

The synthesis of isoindole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of benzo[f]isoindole-1,3-dicarboxylates has been achieved through an I2-induced 1,3-dipolar cycloaddition reaction, which proceeds in good to excellent yields from quinones and N-substituted amino esters . This method highlights the versatility of isoindole synthesis and its potential for generating compounds with significant biological activities.

Molecular Structure Analysis

The molecular structure of isoindole derivatives is critical in determining their chemical reactivity and biological activity. For example, the crystal structure of a related compound, 1-(1,2,3-1H-benzotriazol-1-yl)-2-(4-methylphenyl)-2H-isoindole, revealed that the stability of the isoindole derivative in the crystalline state is due to the anti-parallel face-to-face stacking between isoindole rings, which prevents reactive centers from intermolecular approach . This insight into the molecular structure can inform the design of more stable isoindole derivatives.

Chemical Reactions Analysis

Isoindole derivatives can undergo various chemical reactions that modify their structure and properties. For example, the synthesis of 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid from 3-(hydroxyimino)isoindolin-1-one demonstrates the reactivity of the isoindole moiety in heterocyclization reactions . Understanding these reactions is essential for the development of new isoindole-based compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole derivatives are influenced by their molecular structure. For instance, the synthesis, crystal structure, and DFT calculations of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester provided insights into its properties for further chemical transformations. The study showed that the HOMO is located over the substituted aromatic ring, while the LUMO is mainly over the indole side, indicating areas of potential reactivity . Additionally, the compound's potential as an antibacterial agent was highlighted through in vitro and in silico analysis, targeting various bacterial enzymes .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis Method Development : A method for synthesizing 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid was developed using 3-(hydroxyimino)isoindolin-1-one as a starting material. This method involves thermal heterocyclization and has a total yield of 90% (Tkachuk et al., 2020).

Triphenyltin(IV) Carboxylates Synthesis : 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid and its derivatives were used in synthesizing triphenyltin(IV) carboxylates. These complexes displayed 1D molecular chains and were characterized for their thermal stabilities (Liu et al., 2011).

Solvation Effect in Reactions : Studies on 1,8-Naphthalic anhydride and its reactions with various compounds, including a similar compound derived from phthalic anhydride, showed how solvation can control reaction paths and gel-formation (Singh & Baruah, 2008).

Molecular Interactions and Stability

Molecular Interaction Studies : Ultrasonic studies of derivatives of 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid in various solvents revealed information about drug transmission and absorption, highlighting the importance of specific molecular interactions (Tekade, Tale, & Bajaj, 2019).

Proton/Metal–Ligand Stability : The formation of complexes with Sr(II), Cr(II), and Al(III) using 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid was studied to understand their stability constants, providing insights for coordination chemistry (Tekade, Bajaj, Tale, Titirmare, & Bandwal, 2018).

Biological and Pharmacological Applications

Antitumor Activities and Fluorescence : Organotin carboxylates derived from 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid showed potential antitumor activities and were studied for their fluorescence properties (Xiao, Li, Lai, He, Jiang, Shi, & Li, 2019).

Genotoxicity Assessment in Sickle Cell Disease : Compounds derived from 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-benzoic acid were evaluated for genotoxicity as potential treatments for sickle cell disease. They showed lower genotoxicity compared to hydroxyurea, a standard treatment (dos Santos, Bosquesi, Varanda, Lima, & Chung, 2011).

Eigenschaften

IUPAC Name |

3-(1,3-dihydroisoindol-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15(18)11-6-3-7-14(8-11)16-9-12-4-1-2-5-13(12)10-16/h1-8H,9-10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNQQNYLEULRRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=CC=CC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30971416 |

Source

|

| Record name | 3-(1,3-Dihydro-2H-isoindol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid | |

CAS RN |

5604-83-1 |

Source

|

| Record name | 3-(1,3-Dihydro-2H-isoindol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

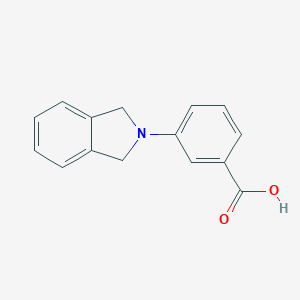

![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)

![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)

![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate](/img/structure/B147763.png)